molecular formula C16H16N4O2S B2590784 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide CAS No. 2034493-06-4

1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2590784
CAS No.: 2034493-06-4
M. Wt: 328.39
InChI Key: PXZUYOMHLRPZBG-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridine structure, followed by the introduction of the pyrazole and thiophene moieties through condensation reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s heterocyclic structure allows it to form stable complexes with these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the thiophene moiety.

    1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the pyrazole moiety.

    1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide lies in its combined pyrazole and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-methyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-19-7-2-4-13(16(19)22)15(21)17-10-14(12-5-9-23-11-12)20-8-3-6-18-20/h2-9,11,14H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZUYOMHLRPZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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